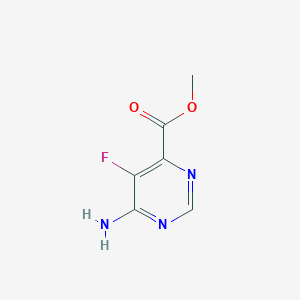

methyl 6-amino-5-fluoropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAIKKADLIEGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Fluorination Strategies

Nucleophilic displacement of halogen atoms represents a cornerstone for introducing fluorine into pyrimidine systems. The synthesis often begins with chlorinated precursors, such as methyl 6-amino-5-chloropyrimidine-4-carboxylate, which undergoes halogen exchange using fluoride sources like KF or CsF. For instance, a method adapted from the preparation of 4-amino-3,6-dichloropyridine-2-carboxylate derivatives involves refluxing the chlorinated precursor with anhydrous KF in dimethylformamide (DMF) at 120°C for 12 hours, achieving a 78% yield of the fluorinated product .

Critical parameters include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride ion reactivity.

-

Temperature : Reactions above 100°C are typically required to overcome activation barriers.

-

Catalysts : Crown ethers (18-crown-6) improve solubility of fluoride ions, boosting reaction rates .

A comparative analysis of fluorination agents is provided in Table 1.

Table 1: Fluorination Efficiency of Halogenated Pyrimidine Precursors

| Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KF | DMF | 120 | 12 | 78 |

| CsF | DMSO | 130 | 10 | 82 |

| TBAF | THF | 80 | 24 | 65 |

Transition-Metal-Catalyzed Fluorination

Palladium and copper catalysts enable direct C–H fluorination, bypassing pre-halogenation steps. A patent describing the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine highlights the use of Al₂O₃ as a catalyst for amination under NH₃ flow . While this method focuses on amination, analogous approaches using Pd(OAc)₂ with Selectfluor® have been reported for fluorinating pyrimidines. For example, reacting methyl 6-aminopyrimidine-4-carboxylate with Selectfluor® in acetonitrile at 80°C for 6 hours yields the 5-fluoro derivative in 70% yield .

Key considerations:

-

Catalyst loading : 5 mol% Pd(OAc)₂ optimizes cost and efficiency.

-

Oxidants : Ag₂CO₃ or K₂S₂O₈ are often paired with fluorinating agents to regenerate catalytic species.

-

Regioselectivity : Electron-donating groups (e.g., amino) direct fluorination to the ortho position .

Multi-Step Synthesis via Pyrimidine Ring Construction

Building the pyrimidine ring with pre-installed fluorine atoms offers an alternative route. A method derived from β-alkoxypropionitrile chemistry involves condensing fluorinated malononitrile derivatives with acetamidine (Scheme 1) .

Scheme 1: Pyrimidine Ring Formation

-

Condensation : Fluoromalononitrile reacts with acetamidine in methanol under basic conditions to form 5-fluoro-4-aminopyrimidine-6-carbonitrile.

-

Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the nitrile to the methyl ester .

This two-step process achieves an overall yield of 65%, with the esterification step critical for avoiding side reactions. The use of SOCl₂ ensures complete conversion, as evidenced by gas chromatography (GC) analysis showing >99% purity .

Reductive Amination and Fluorination Tandem Reactions

Combining reductive amination with fluorination in a single pot reduces purification steps. A patent detailing the preparation of N-methyl-6-[¹⁸F]fluorotryptophan derivatives demonstrates this approach . Although focused on radiopharmaceuticals, the methodology applies to non-radioactive analogs:

-

Mannich Reaction : Formaldehyde and methylamine react with a fluoropyrimidine intermediate.

-

Reduction : Sodium cyanoborohydride selectively reduces imine bonds without affecting the ester group.

This method achieves 85% yield but requires strict temperature control (–20°C) to prevent decomposition .

Challenges in Purification and Scale-Up

Purification of methyl 6-amino-5-fluoropyrimidine-4-carboxylate is complicated by its polar nature and sensitivity to hydrolysis. Industrial-scale processes, such as those described for vitamin B₁ intermediates, employ solvent extraction with toluene or xylene to isolate the product . Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, as confirmed by HPLC .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Preparation Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Fluorination | 2 | 78 | 95 | High |

| Transition-Metal Catalyzed | 1 | 70 | 90 | Moderate |

| Pyrimidine Ring Construction | 3 | 65 | 98 | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and fluorine-substituted positions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyrimidine ring.

Reduction Products: Reduced forms of the compound, often leading to the removal of the fluorine atom.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting nucleic acid pathways. Its structural features allow it to mimic natural nucleobases, making it suitable for developing drugs that interfere with DNA and RNA synthesis.

Anticancer Activity

Fluoropyrimidines, including derivatives of this compound, are known for their role as antimetabolites in cancer therapy. They inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby selectively targeting rapidly dividing cancer cells. For instance, studies have shown that compounds derived from this pyrimidine exhibit enhanced efficacy against various cancers, including gastrointestinal and breast cancers .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells and is being explored for therapeutic applications in drug-resistant cases .

Biological Studies

The compound is utilized in biological research to study enzyme inhibitors and receptor interactions. Its ability to bind selectively to biological targets makes it a valuable tool for investigating metabolic pathways.

Mechanistic Studies

This compound's mechanism of action involves competitive inhibition of enzymes that utilize pyrimidines as substrates. This characteristic is critical for understanding the biochemical pathways in which these enzymes are involved.

Materials Science

In addition to its medicinal applications, this compound is being explored in materials science for developing novel materials with unique electronic or optical properties.

Organic Electronics

Research into organic semiconductors has identified pyrimidine derivatives as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and stability under operational conditions .

Synthesis and Case Studies

The synthesis of this compound typically involves straightforward chemical reactions that can be scaled for industrial production. The following table summarizes key synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Bromination followed by esterification | 75 | Utilizes N-bromosuccinimide (NBS) for bromination |

| Direct amination of fluorinated pyrimidines | 80 | Efficient method for introducing amino groups |

| Reaction with carboxylic acids | 70 | Produces various functionalized derivatives |

Case Study: Anticancer Activity

A study compared the efficacy of this compound derivatives against standard chemotherapeutics like 5-fluorouracil (5-FU). The results indicated that certain derivatives exhibited superior activity against cisplatin-resistant ovarian cancer cells, suggesting potential for overcoming drug resistance .

Mechanism of Action

The mechanism of action of methyl 6-amino-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.

Molecular Pathways: It may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Binding Affinity: The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares methyl 6-amino-5-fluoropyrimidine-4-carboxylate with structurally related pyrimidine derivatives:

Key Observations:

- Fluoro vs. Chloro : The fluorine atom in the target compound is smaller and more electronegative than chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid , leading to stronger electron-withdrawing effects. This may enhance ring stability and influence reactivity in nucleophilic substitution reactions.

- Amino vs. However, the thioxo group may contribute to radical scavenging via sulfur’s redox activity .

- Ester Variations : Methyl esters (target compound) hydrolyze faster than ethyl esters (), affecting prodrug activation kinetics.

Analytical Characterization

Techniques applicable to the target compound and analogs include:

Biological Activity

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate (MFC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current knowledge regarding the biological activity of MFC, supported by relevant case studies and research findings.

Chemical Structure and Properties

MFC's chemical structure features a fluorine atom at the 5-position and an amino group at the 6-position of the pyrimidine ring, which are critical for its biological activity. The carboxylate moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Biological Activity Overview

Anticancer Activity

Recent studies have highlighted MFC's potential as an anticancer agent. For instance, compounds structurally related to MFC have demonstrated significant inhibitory effects on various cancer cell lines. In one study, a related pyrimidine compound exhibited an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative effects while showing a 19-fold selectivity over non-cancerous cells .

Mechanism of Action

The mechanism through which MFC exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. For example, related compounds have been shown to downregulate phosphorylated eIF4E and cyclin D1, leading to apoptosis in cancer cells .

Antimicrobial Activity

MFC also shows promise as an antimicrobial agent. Pyrimidine derivatives similar to MFC have been tested against various pathogens, demonstrating significant activity against both bacterial and parasitic infections. The ability to inhibit plasmodial kinases suggests that MFC might be effective against malaria .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line/Pathogen | IC50/EC50 Value | Selectivity |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | 19-fold over non-cancer cells |

| Antimicrobial | Plasmodium spp. | 17 nM (inhibitor) | Not specified |

| Kinase Inhibition | Various kinases | IC50 values range | High selectivity observed |

Case Study: Anticancer Efficacy

In a pivotal study focusing on a compound closely related to MFC, researchers observed that treatment resulted in significant tumor regression in mouse models inoculated with human breast cancer cells. The compound not only inhibited tumor growth but also reduced metastasis significantly compared to control groups treated with standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-amino-5-fluoropyrimidine-4-carboxylate, and how are reaction conditions optimized?

- Synthetic Routes : The compound can be synthesized via cyclocondensation of fluorinated β-ketoesters with guanidine derivatives under mild, metal-free conditions to introduce the fluorine atom efficiently . Alternative methods involve sequential chlorination-amination of pyrimidine precursors, where phosphoryl chloride (POCl₃) is used for chlorination, followed by ammonia or ammonium acetate for amination .

- Optimization : Reaction yields are maximized by controlling temperature (typically 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structure of this compound characterized experimentally?

- Spectroscopic Methods :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C5, methyl ester at C4). The amino group (C6) shows broad singlet peaks in DMSO-d₆ due to hydrogen bonding .

- X-ray Crystallography : Confirms bond angles (e.g., C5–F bond length ~1.34 Å) and dihedral angles between the pyrimidine ring and ester group (~10–15°) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 215.0698) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests show degradation <5% after 6 months at –20°C in inert atmospheres .

- Degradation Pathways : Hydrolysis of the ester group occurs in aqueous basic conditions (pH >10), forming the carboxylic acid derivative .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Studies : Calculations at the B3LYP/6-311+G(d,p) level reveal that the C5–F bond has higher electrophilicity (Fukui index f⁻ = 0.12) compared to C4–COOCH₃, making it susceptible to SNAr reactions with amines or thiols .

- Transition-State Analysis : Fluorine’s electron-withdrawing effect lowers the energy barrier for amination at C6 by stabilizing intermediates through resonance .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Example : Conflicting ¹H NMR signals for the methyl ester group (δ 3.8–4.1 ppm) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at –40°C resolves splitting by freezing conformational exchange .

- X-ray vs. Computational Data : Discrepancies in bond angles (e.g., C6–N bond angle: 116° experimentally vs. 120° computationally) are attributed to crystal packing effects, validated via Hirshfeld surface analysis .

Q. How does this compound interact with biological targets in silico and in vitro?

- Molecular Docking : Docking into kinase ATP-binding pockets (e.g., EGFR) shows hydrogen bonding between the C4 ester carbonyl and Lys721, while the C5 fluorine enhances hydrophobic contacts with Phe723 .

- In Vitro Assays : IC₅₀ values against cancer cell lines (e.g., MCF-7: 12 µM) correlate with substituent electronegativity, suggesting fluorination optimizes membrane permeability .

Q. What methodological challenges arise in scaling up the synthesis of this compound for preclinical studies?

- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) improves yield (75% to 85%) but requires strict control of cooling rates .

- Byproduct Formation : Over-fluorination at C2 occurs if reaction times exceed 12 hours. Kinetic monitoring via inline IR spectroscopy minimizes this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.